Cas no 82878-63-5 (3,4-Difluoropyridine)

3,4-Difluoropyridine structure
3,4-Difluoropyridine structure
Nombre del producto:3,4-Difluoropyridine
Número CAS:82878-63-5
MF:C5H3F2N
Megavatios:115.080827951431
MDL:MFCD04114246
CID:60515
PubChem ID:2762927

3,4-Difluoropyridine Propiedades químicas y físicas

Nombre e identificación

    • 3,4-Difluoropyridine
    • Pyridine,3,4-difluoro
    • 3,4-Difluoropyridine (ACI)
    • CS-0138973
    • AKOS005063469
    • O10910
    • A850855
    • J-511157
    • Ethyl4-(trifluoromethyl)benzoate
    • JSXCLIYVGKBOOI-UHFFFAOYSA-N
    • 82878-63-5
    • EN300-267208
    • MFCD04114246
    • DTXSID10376581
    • AMY12483
    • AS-50101
    • Pyridine, 3,4-difluoro-
    • FT-0646583
    • 3,4-difluoro pyridine
    • AB18023
    • 3,4-DIFLUROPYRIDINE
    • SCHEMBL3717170
    • DB-081337
    • MDL: MFCD04114246
    • Renchi: 1S/C5H3F2N/c6-4-1-2-8-3-5(4)7/h1-3H
    • Clave inchi: JSXCLIYVGKBOOI-UHFFFAOYSA-N
    • Sonrisas: FC1C(F)=CC=NC=1

Atributos calculados

  • Calidad precisa: 115.02300
  • Masa isotópica única: 115.023
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 8
  • Cuenta de enlace giratorio: 0
  • Complejidad: 76.8
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 12.9A^2
  • Xlogp3: 1.1

Propiedades experimentales

  • Denso: 1.263
  • Punto de ebullición: 105.3℃/760mmHg
  • Punto de inflamación: 17.5°C
  • índice de refracción: 1.446
  • PSA: 12.89000
  • Logp: 1.35980

3,4-Difluoropyridine Información de Seguridad

  • Instrucciones de peligro: Toxic
  • Número de transporte de mercancías peligrosas:UN 1993
  • Código de categoría de peligro: 10-36/37/38
  • Instrucciones de Seguridad: S26; S36/37/39; S36/37
  • Señalización de mercancías peligrosas: T Xi
  • Términos de riesgo:R10; R36/37/38

3,4-Difluoropyridine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-267208-5.0g
3,4-difluoropyridine
82878-63-5 95.0%
5.0g
$1538.0 2025-03-20
TRC
D828785-25mg
3,4-Difluoropyridine
82878-63-5
25mg
$69.00 2023-05-18
Apollo Scientific
PC2502-1g
3,4-Difluoropyridine
82878-63-5 98%
1g
£292.00 2025-02-21
Alichem
A023025333-250mg
3,4-Difluoropyridine
82878-63-5 97%
250mg
$652.80 2023-09-01
Alichem
A023025333-1g
3,4-Difluoropyridine
82878-63-5 97%
1g
$1730.40 2023-09-01
TRC
D828785-100mg
3,4-Difluoropyridine
82878-63-5
100mg
$219.00 2023-05-18
Enamine
EN300-267208-10.0g
3,4-difluoropyridine
82878-63-5 95.0%
10.0g
$3062.0 2025-03-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS1275-5G
3,4-difluoropyridine
82878-63-5 50%
5g
¥ 12,705.00 2023-04-13
Fluorochem
049752-1g
3,4-Difluoropyridine
82878-63-5 95%
1g
£450.00 2022-03-01
Enamine
EN300-267208-0.1g
3,4-difluoropyridine
82878-63-5 95.0%
0.1g
$110.0 2025-03-20

3,4-Difluoropyridine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Triethylsilane Catalysts: (OC-6-43)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Tetrahydrofuran ;  19.45 h, 343 K
Referencia
Catalytic Hydrodefluorination of Aromatic Fluorocarbons by Ruthenium N-Heterocyclic Carbene Complexes
Reade, Steven P.; et al, Journal of the American Chemical Society, 2009, 131(5), 1847-1861

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -75 °C
1.2 Reagents: CFC 113 ;  1 h, -75 °C
2.1 Reagents: Tetramethylammonium chloride ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  2 h, 150 °C
3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: 1-Octanol ;  6 h, 45 °C
Referencia
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -75 °C
1.2 1 h
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  20 h, 50 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
4.1 Reagents: Manganese oxide (MnO2) Solvents: 1-Octanol ;  45 min, 15 °C → 25 °C
Referencia
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Tetramethylammonium chloride ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  2 h, 150 °C
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: 1-Octanol ;  6 h, 45 °C
Referencia
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  20 h, reflux
2.1 Reagents: Copper sulfate Solvents: Water ;  2 h, reflux
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -75 °C
3.2 Reagents: CFC 113 ;  1 h, -75 °C
4.1 Reagents: Tetramethylammonium chloride ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  2 h, 150 °C
5.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: 1-Octanol ;  6 h, 45 °C
Referencia
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: 1-Octanol ;  6 h, 45 °C
Referencia
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Copper sulfate Solvents: Water ;  2 h, reflux
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -75 °C
2.2 Reagents: CFC 113 ;  1 h, -75 °C
3.1 Reagents: Tetramethylammonium chloride ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  2 h, 150 °C
4.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: 1-Octanol ;  6 h, 45 °C
Referencia
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Tetramethylammonium chloride ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  2 h, 150 °C
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -75 °C
2.2 1 h
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  20 h, 50 °C
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
5.1 Reagents: Manganese oxide (MnO2) Solvents: 1-Octanol ;  45 min, 15 °C → 25 °C
Referencia
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: 1-Octanol ;  45 min, 15 °C → 25 °C
Referencia
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  20 h, 50 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
3.1 Reagents: Manganese oxide (MnO2) Solvents: 1-Octanol ;  45 min, 15 °C → 25 °C
Referencia
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
2.1 Reagents: Manganese oxide (MnO2) Solvents: 1-Octanol ;  45 min, 15 °C → 25 °C
Referencia
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -75 °C
1.2 Reagents: CFC 113 ;  1 h, -75 °C
2.1 Reagents: Tetramethylammonium chloride ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  2 h, 150 °C
3.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -75 °C
3.2 1 h
4.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  20 h, 50 °C
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
6.1 Reagents: Manganese oxide (MnO2) Solvents: 1-Octanol ;  45 min, 15 °C → 25 °C
Referencia
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

3,4-Difluoropyridine Raw materials

3,4-Difluoropyridine Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:82878-63-5)3,4-Difluoropyridine
A850855
Pureza:99%
Cantidad:1g
Precio ($):320.0